7-Chloro-4-isopropylquinoline
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Overview
Description
7-Chloro-4-isopropylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-isopropylquinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with isopropylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-isopropylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4th or 7th position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-Chloro-4-isopropylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4-isopropylquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain microorganisms by interfering with their DNA replication and protein synthesis. It also exhibits antimalarial activity by disrupting the heme detoxification pathway in Plasmodium parasites .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloroquinoline: Used in the synthesis of various pharmaceuticals.
4-Isopropylquinoline: Exhibits antimicrobial activity.
Uniqueness
7-Chloro-4-isopropylquinoline is unique due to the combined presence of the chlorine atom and the isopropyl group, which enhances its chemical stability and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H12ClN |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
7-chloro-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-8(2)10-5-6-14-12-7-9(13)3-4-11(10)12/h3-8H,1-2H3 |
InChI Key |
VUSAZAQILIHPBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
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